molecular formula C11H14N2O B2752932 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 1114823-56-1

4-Amino-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No. B2752932
CAS RN: 1114823-56-1
M. Wt: 190.246
InChI Key: WJFDJEKZICKYTJ-UHFFFAOYSA-N
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Description

“4-Amino-1-(4-methylphenyl)pyrrolidin-2-one” is a compound that features a pyrrolidin-2-one ring, which is a five-membered lactam (a cyclic amide) with a nitrogen atom and a ketone functional group . This structure is a common feature in many biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with donor–acceptor cyclopropanes . The reaction conditions and the specific precursors used can vary depending on the desired product .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidin-2-one ring attached to a 4-methylphenyl group . The presence of the pyrrolidin-2-one ring introduces a stereogenic center, which means the compound can exist as different stereoisomers .


Chemical Reactions Analysis

The pyrrolidin-2-one ring in “this compound” can participate in various chemical reactions. For instance, it can undergo ring-opening reactions in the presence of amines . The resulting products can then be further functionalized to yield a variety of derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, the presence of the pyrrolidin-2-one ring could influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Molecular Structure 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one is part of a class of compounds that have been studied for their unique structural and synthetic properties. For instance, the facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones showcases these compounds' potential in creating dipeptide analogues with an extended conformation, highlighting their relevance in peptide chemistry and drug design (Hosseini et al., 2006). Additionally, the creation of melanoidin-like Maillard polymers from 2-deoxypentoses reveals the chemical reactivity and potential applications of these compounds in understanding the Maillard reaction, a key process in food science and biochemistry (Tressl et al., 1998).

Polymer Science and Material Chemistry Research into the synthesis of high transparent polyimides containing pyridine and biphenyl units highlights the applications of related pyrrolidin-2-one derivatives in creating new materials with desirable thermal, mechanical, and optical properties (Guan et al., 2015). This opens up possibilities for these compounds in high-performance polymers and advanced material sciences.

Biochemical Studies and Drug Discovery Compounds structurally similar to this compound have been investigated for their biochemical properties and therapeutic potential. For example, studies on the inhibition of histone deacetylase (HDAC) reveal the medicinal chemistry applications of these compounds in developing novel therapeutics for cancer and other diseases (Zhou et al., 2008). Additionally, the study of phosphorus dendrimers with various amine terminal groups, including pyrrolidine, showcases the potential for these compounds in gene delivery and transfection experiments, indicating their value in gene therapy and molecular biology research (Padié et al., 2009).

Future Directions

Compounds with a pyrrolidin-2-one ring, such as “4-Amino-1-(4-methylphenyl)pyrrolidin-2-one”, continue to be of interest in drug discovery due to their potential biological activity . Future research could explore the synthesis of new derivatives and their potential applications in medicine .

properties

IUPAC Name

4-amino-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-2-4-10(5-3-8)13-7-9(12)6-11(13)14/h2-5,9H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFDJEKZICKYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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